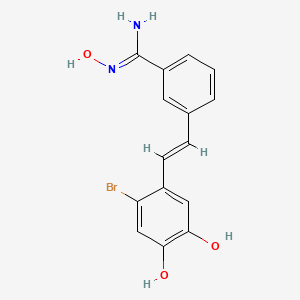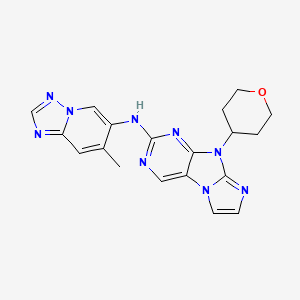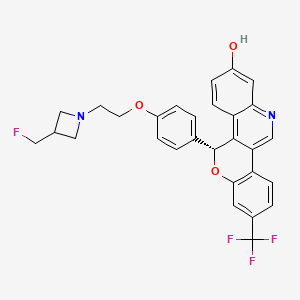
Hpk1-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hematopoietic Progenitor Kinase 1 Inhibitor 10 (Hpk1-IN-10) is a small molecule inhibitor that targets Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family and plays a crucial role in regulating immune responses, particularly in T-cell activation and function . Inhibiting HPK1 has shown potential in enhancing antitumor immunity, making this compound a promising candidate for cancer immunotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This involves optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Hpk1-IN-10 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide) . Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Hpk1-IN-10 has a wide range of scientific research applications, including:
Wirkmechanismus
Hpk1-IN-10 exerts its effects by inhibiting the activity of HPK1, a kinase involved in the negative regulation of T-cell activation . HPK1 phosphorylates the adapter protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), leading to the down-regulation of signaling events required for T-cell activation and proliferation . By inhibiting HPK1, this compound enhances T-cell activation and function, thereby promoting antitumor immunity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to Hpk1-IN-10 in terms of their mechanism of action and therapeutic potential. These include:
Compound K: A novel, potent, and selective HPK1 small molecule kinase inhibitor.
NDI-101150: A highly selective HPK1 inhibitor that enhances B cell activation and antitumor immunity.
Isoindolone Compounds: Novel HPK1 inhibitors for treating cancer.
Uniqueness of this compound
This compound is unique due to its specific structure and high selectivity for HPK1, which allows for effective inhibition of the kinase with minimal off-target effects . This selectivity is crucial for its potential use in cancer immunotherapy, as it enhances T-cell activation without negatively impacting other signaling pathways .
Eigenschaften
Molekularformel |
C31H34N6O2 |
|---|---|
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
[3-(dimethylamino)azetidin-1-yl]-[4-[5-(3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazin-8-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]methanone |
InChI |
InChI=1S/C31H34N6O2/c1-34(2)24-17-36(18-24)31(38)21-6-4-20(5-7-21)27-15-33-30-26(27)12-23(14-32-30)22-8-9-28-29(13-22)39-19-25-16-35(3)10-11-37(25)28/h4-9,12-15,24-25H,10-11,16-19H2,1-3H3,(H,32,33) |
InChI-Schlüssel |
OEHYREZCNWAJNA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=CC5=C(NC=C5C6=CC=C(C=C6)C(=O)N7CC(C7)N(C)C)N=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)













